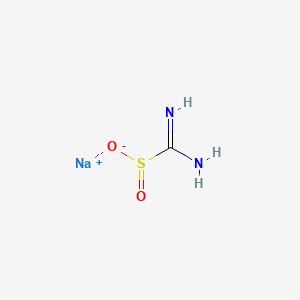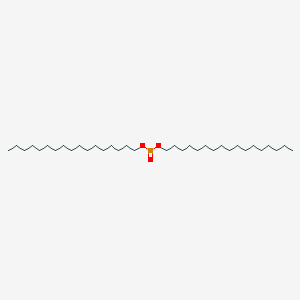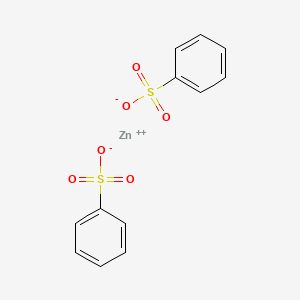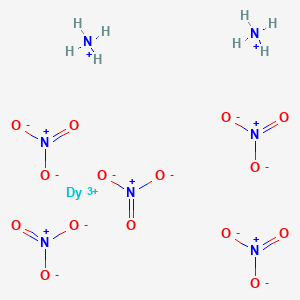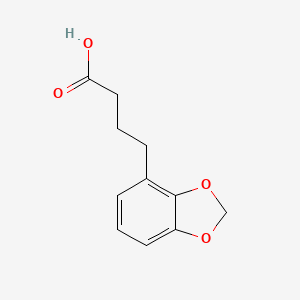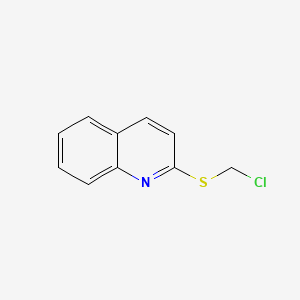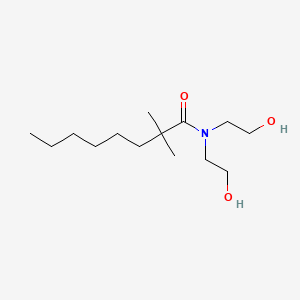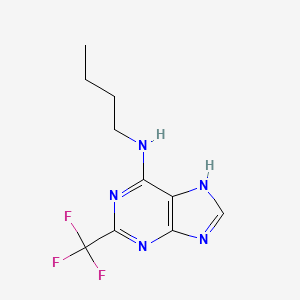![molecular formula C9H20O3 B12658584 [(2-Ethylhexyl)oxy]methanediol CAS No. 71648-19-6](/img/structure/B12658584.png)
[(2-Ethylhexyl)oxy]methanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Ethylhexyl)oxy)methanediol: is an organic compound with the molecular formula C9H20O3. It is known for its unique chemical structure, which includes an ethylhexyl group attached to a methanediol moiety. This compound is used in various industrial and scientific applications due to its distinctive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Ethylhexyl)oxy)methanediol typically involves the reaction of 2-ethylhexanol with formaldehyde under controlled conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of ((2-Ethylhexyl)oxy)methanediol is carried out in large-scale reactors. The process involves the continuous feeding of 2-ethylhexanol and formaldehyde into the reactor, where they react in the presence of a catalyst. The product is then separated and purified using advanced techniques such as fractional distillation .
Análisis De Reacciones Químicas
Types of Reactions: ((2-Ethylhexyl)oxy)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: ((2-Ethylhexyl)oxy)methanediol is used as an intermediate in the synthesis of other organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, ((2-Ethylhexyl)oxy)methanediol is used as a reagent in biochemical assays and as a stabilizer in certain formulations .
Industry: ((2-Ethylhexyl)oxy)methanediol is used in the production of polymers, resins, and coatings. It is also employed as a plasticizer in the manufacturing of flexible plastics .
Mecanismo De Acción
The mechanism of action of ((2-Ethylhexyl)oxy)methanediol involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biomolecules, affecting their structure and function. It also participates in redox reactions, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
- 1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-
- Bis-ethylhexyloxyphenol methoxyphenyl triazine (Bemotrizinol)
Comparison: ((2-Ethylhexyl)oxy)methanediol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and greater stability under various conditions. Its ability to form stable complexes with other molecules makes it particularly valuable in industrial and scientific applications .
Propiedades
Número CAS |
71648-19-6 |
|---|---|
Fórmula molecular |
C9H20O3 |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-ethylhexoxymethanediol |
InChI |
InChI=1S/C9H20O3/c1-3-5-6-8(4-2)7-12-9(10)11/h8-11H,3-7H2,1-2H3 |
Clave InChI |
ZWXXPZAAJBREPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




